[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid [1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid
Brand Name: Vulcanchem
CAS No.: 87242-92-0
VCID: VC21543444
InChI: InChI=1S/C16H22O3S/c1-19-14-7-5-13(6-8-14)12-20-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O
Molecular Formula: C16H22O3S
Molecular Weight: 294,42 g/mole

[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid

CAS No.: 87242-92-0

Cat. No.: VC21543444

Molecular Formula: C16H22O3S

Molecular Weight: 294,42 g/mole

* For research use only. Not for human or veterinary use.

[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid - 87242-92-0

CAS No. 87242-92-0
Molecular Formula C16H22O3S
Molecular Weight 294,42 g/mole
IUPAC Name 2-[1-[(4-methoxyphenyl)methylsulfanyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C16H22O3S/c1-19-14-7-5-13(6-8-14)12-20-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18)
Standard InChI Key BGXNGARHYXNGPK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O

Chemical Structure and Identifiers

Basic Structural Information

[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid contains several key structural components that define its chemical behavior. The central feature is a cyclohexyl ring with two important substituents: an acetic acid group and a 4-methoxybenzylsulfanyl moiety. The presence of these functional groups contributes to the compound's reactivity profile and potential applications .

The structural components include:

  • A cyclohexyl ring core

  • An acetic acid substituent (carboxylic acid functionality)

  • A 4-methoxybenzylsulfanyl group containing:

    • A sulfur atom connecting to the cyclohexyl ring

    • A 4-methoxybenzyl moiety with an aromatic ring

    • A methoxy group at the para position of the benzyl group

Identifiers and Nomenclature

This compound is known by several names and identifiers in chemical databases and literature. The primary identifiers include:

  • CAS Number: 87242-92-0

  • IUPAC Name: 2-[1-[(4-methoxyphenyl)methylsulfanyl]cyclohexyl]acetic acid

  • InChI: InChI=1S/C16H22O3S/c1-19-14-7-5-13(6-8-14)12-20-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18)

  • InChIKey: BGXNGARHYXNGPK-UHFFFAOYSA-N

The compound has several synonyms including:

  • 2-(1-((4-Methoxybenzyl)thio)cyclohexyl)acetic acid

  • Reagent M

  • 2-[1-[(4-methoxyphenyl)methylsulfanyl]cyclohexyl]acetic acid

  • beta-S-(4-Methoxybenzylmercapto)-beta,beta-cyclopentamethylene-propionic acid

Chemical Formula and Structural Representation

The molecular formula of the compound is C16H22O3S, indicating 16 carbon atoms, 22 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The canonical SMILES notation, which provides a linear string representation of the chemical structure, is COC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O .

Physical and Chemical Properties

Molecular Properties

[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid possesses specific physical and chemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key molecular properties of this compound.

Table 1: Physical and Chemical Properties of [1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid

PropertyValue
Molecular Weight294.4 g/mol
Molecular FormulaC16H22O3S
Exact Mass294.12896573 Da
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Topological Polar Surface Area71.8 Ų
Heavy Atom Count20
Complexity305

These properties were computed using various computational chemistry methods as reported in PubChem .

Solubility and Partition Characteristics

The XLogP3-AA value of 3.5 suggests that the compound has moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic characteristics . This property is important for understanding how the compound might interact with biological membranes and proteins.

The presence of a carboxylic acid group contributes to potential hydrogen bonding interactions, with the compound having 1 hydrogen bond donor and 4 hydrogen bond acceptors . These characteristics influence its solubility profile, with likely increased solubility in polar organic solvents and potential pH-dependent solubility in aqueous environments due to the carboxylic acid group.

Structural Characteristics

The compound contains 6 rotatable bonds, indicating a degree of conformational flexibility . This flexibility may be significant for its potential interactions with biological targets, as it allows the molecule to adopt various conformations to optimize binding interactions.

The topological polar surface area (TPSA) of 71.8 Ų provides information about the compound's polarity and its potential ability to permeate cell membranes . Compounds with TPSA values below 140 Ų are generally considered to have good cell membrane permeability.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation

  • The sulfide linkage is susceptible to oxidation to sulfoxide or sulfone

  • The methoxy group on the benzyl ring can undergo O-demethylation under specific conditions

  • The benzyl-sulfur bond may be cleaved under acidic conditions, making it useful as a protecting group for thiols

Structure-Property Relationships

Electronic and Steric Effects

The electronic properties of [1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid are influenced by the electron-donating methoxy group on the benzyl ring, which increases electron density at the sulfur atom. This electronic effect may influence the reactivity of the sulfide linkage and the acidity of the carboxylic acid group.

The steric bulk of the cyclohexyl ring and the 4-methoxybenzyl group creates a specific three-dimensional structure that may influence the compound's interactions with potential binding partners in biological systems.

Conformational Analysis

With 6 rotatable bonds, the compound can adopt multiple conformations in solution . The cyclohexyl ring typically adopts a chair conformation, which provides a rigid structural element. The flexibility of the other parts of the molecule allows it to adapt to different environmental conditions and potential binding sites.

Analytical Considerations

Chromatographic Behavior

The moderate lipophilicity (XLogP3-AA = 3.5) of the compound suggests that it would have reasonable retention on reverse-phase HPLC columns. The presence of the carboxylic acid group would make its retention time pH-dependent, with longer retention times at lower pH values when the acid is predominantly in its non-ionized form.

Future Research Directions

Structure-Activity Relationship Studies

Future research could explore modifications to the basic structure of [1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid to investigate how structural changes affect its properties and potential applications. Modifications might include:

  • Varying the substituents on the benzyl ring

  • Changing the size of the cycloalkyl ring

  • Replacing the acetic acid moiety with other functional groups

  • Exploring the effects of stereochemistry if chiral centers are introduced

Expanded Applications

Given its structural features, there is potential to explore expanded applications of this compound beyond its current use as a synthetic intermediate. These might include:

  • Development of more efficient protecting group strategies for complex synthesis

  • Investigation of potential biological activities

  • Exploration of metal-binding capabilities through the carboxylic acid and sulfide groups

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